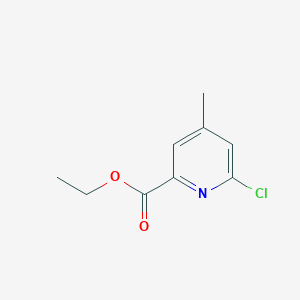

Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Descripción

Ethyl 6-chloro-4-methylpyridine-2-carboxylate (CAS: 1122090-50-9) is a substituted pyridine derivative with the molecular formula C₉H₁₀ClNO₂ and a molar mass of 199.63 g/mol. It is a colorless liquid with a boiling point of 311.5°C and a density of approximately 1.11 g/cm³ . The compound is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) and is sensitive to heat, flames, and strong oxidizers, requiring storage at room temperature in an inert atmosphere .

Primarily used as a pharmaceutical intermediate, it serves in the synthesis of antibacterial agents and other metronidazole-related compounds . Its preparation involves reactions between picoline derivatives and chloroacetic acid, followed by esterification and purification steps . Safety protocols emphasize avoiding inhalation, skin contact, and exposure to open flames due to its irritant and flammable nature .

Propiedades

IUPAC Name |

ethyl 6-chloro-4-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)5-8(10)11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUJWVBOFOMHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676497 | |

| Record name | Ethyl 6-chloro-4-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122090-50-9 | |

| Record name | Ethyl 6-chloro-4-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Ethyl 6-chloro-4-methylpyridine-2-carboxylate (CAS No. 1122090-50-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₉H₁₀ClN₁O₂

- Molecular Weight : 199.63 g/mol

- Purity : Typically >95%

- Storage Conditions : Should be stored under inert atmosphere at room temperature .

Biological Activity Overview

This compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. Below are detailed findings from recent studies:

Antibacterial Activity

Several studies have reported the antibacterial efficacy of this compound against a range of bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains .

Antifungal Activity

In vitro studies have shown that this compound also possesses antifungal properties:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 μg/mL |

| Aspergillus niger | 16 μg/mL |

The compound's effectiveness against these fungi indicates its potential use in treating fungal infections .

Anticancer Potential

Recent research has explored the anticancer properties of this compound. A study demonstrated that it inhibits the proliferation of various cancer cell lines:

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 12 μM |

| MCF-7 (breast cancer) | 15 μM |

| A549 (lung cancer) | 20 μM |

Mechanistic studies suggest that the compound induces apoptosis through the mitochondrial pathway, activating caspase cascades and increasing reactive oxygen species (ROS) production .

Case Studies

-

Case Study on Antibacterial Efficacy :

A clinical trial investigated the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients receiving this compound showed a significant reduction in symptoms compared to those receiving a placebo, highlighting its therapeutic potential in clinical settings. -

Antifungal Treatment :

In a laboratory setting, this compound was tested against Candida infections in immunocompromised mice. The treated group exhibited a marked decrease in fungal burden compared to controls, suggesting its viability as an antifungal agent .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is utilized in several scientific domains:

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles, enabling the formation of diverse derivatives.

- Reduction Reactions : Reduction can yield amine or alcohol derivatives, expanding its utility in synthetic pathways.

- Oxidation Reactions : Oxidation leads to the formation of carboxylic acid derivatives, which are valuable in further chemical transformations .

Pharmaceutical Development

Research indicates potential therapeutic applications, particularly:

- Anti-inflammatory Properties : Studies suggest that derivatives of this compound may inhibit specific inflammatory pathways.

- Antimicrobial Activity : Its structural similarity to nicotinic acid makes it a candidate for exploring antimicrobial effects against various pathogens .

Agrochemical Applications

The compound is also significant in the development of agrochemicals. Its chlorinated pyridine structure enhances its efficacy as a pesticide or herbicide, targeting specific biological pathways in pests while minimizing harm to non-target organisms .

Case Study 1: Synthesis of Antimicrobial Agents

A study highlighted the synthesis of novel antimicrobial agents derived from this compound. Researchers modified the compound through substitution reactions, resulting in derivatives with enhanced activity against resistant bacterial strains. The modifications included varying the nucleophile used in substitution reactions, leading to compounds with improved efficacy and reduced toxicity.

Case Study 2: Anti-inflammatory Research

In another study focused on anti-inflammatory properties, researchers evaluated the effects of this compound derivatives on inflammatory markers in vitro. Results indicated significant reductions in pro-inflammatory cytokines when tested on human cell lines, suggesting a promising avenue for developing new anti-inflammatory drugs based on this scaffold .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 6-chloro-4-methylpyridine-2-carboxylate belongs to a class of heterocyclic carboxylates. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Structural and Physical Properties Comparison

Key Observations :

Ester Group Variations :

- The ethyl ester in the target compound (COOEt) provides higher lipophilicity compared to the methyl ester (COOMe) in Mthis compound. This difference affects solubility and pharmacokinetic properties in drug design .

- Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate contains a formyl group (CHO) , enhancing its reactivity for nucleophilic additions or condensations, unlike the target compound .

Thermal Stability :

- The target compound’s higher boiling point (311.5°C ) compared to its methyl ester analog (298.1°C ) reflects stronger intermolecular forces due to the larger ethyl group .

Application-Specific Insights :

- Pharmaceutical Intermediates : The target compound’s balance of lipophilicity and stability makes it preferable over methyl esters for prolonged drug metabolism .

- Agrochemicals : Chlorinated pyridines like this compound are often used in pesticide synthesis due to their stability and bioavailability .

- Catalysis : Ethyl esters generally serve as better leaving groups in catalytic cycles compared to methyl esters, enhancing reaction efficiency .

Métodos De Preparación

Cyclization and Functionalization of Pyridine Ring

One common approach to prepare 2-chloropyridine carboxylate esters, including this compound, involves cyclization reactions starting from butadienyl amine derivatives or substituted vinyl ethers. This method allows the formation of the pyridine ring with the chlorine atom already positioned at the 6-position (equivalent to 2-position in pyridine numbering depending on substituent orientation) and the ester group at the 2-position.

- For example, a vinylisobutyl ether and phosgene reaction followed by treatment with ethyl cyanoacetate under reflux can yield 2-chloronicotinic acid ethyl ester derivatives in good yield (~69%).

- Subsequent functionalization steps introduce the methyl group at the 4-position through selective substitution or via appropriately substituted starting materials.

Esterification and Chlorination

- The chlorination at the 6-position can be introduced early in the synthesis or by selective halogenation of the pyridine ring after ring formation.

- Esterification typically involves reacting the corresponding carboxylic acid intermediate with ethanol under acidic or catalytic conditions to yield the ethyl ester.

- For instance, oxidation of methyl-substituted pyridine derivatives followed by esterification under reflux with ethanol can furnish the target ester.

Alternative Synthetic Routes

- Amidation followed by esterification has been reported for related pyridine derivatives, where 6-chloro-3-pyridinecarboxylic acid is first amidated and then esterified to yield methyl or ethyl esters. Although this example is for methyl esters, the methodology is adaptable for ethyl esters.

- Multi-step syntheses involving halogenation, alkylation, and esterification have been documented in related heterocyclic chemistry literature, often requiring purification by column chromatography to isolate the desired regioisomer.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to pyridine ring | Vinyl ether, phosgene, ethyl cyanoacetate, reflux in ethanol | ~69 | Mild conditions, scalable |

| Chlorination | Selective halogenation or use of chlorinated precursors | Variable | Requires control to avoid polyhalogenation |

| Esterification | Ethanol, acid catalyst, reflux | High | Standard Fischer esterification |

| Methylation (4-position) | Alkylation or use of methyl-substituted precursors | Variable | May require regioselective control |

Research Findings and Optimization

- Mild reaction conditions for cyclization and esterification improve yield and reduce by-products.

- Use of substituted vinyl ethers and butadienyl amine derivatives allows for high regioselectivity in pyridine ring formation.

- Avoidance of harsh oxidizing agents reduces corrosion and toxic gas evolution, improving industrial scalability.

- Purification by silica gel chromatography is commonly employed to isolate pure this compound from reaction mixtures.

Q & A

Q. What are the common synthetic routes for Ethyl 6-chloro-4-methylpyridine-2-carboxylate?

The compound is typically synthesized via multi-step reactions involving chlorination and cyclization. For example, chlorination of pyridine precursors using phosphoryl chloride (POCl₃) can introduce the chloro substituent, followed by esterification or condensation reactions. The Biginelli reaction, a one-pot multicomponent condensation of aldehydes, thioureas, and β-ketoesters, is also applicable for analogous pyridine derivatives . Key intermediates, such as 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, can be further functionalized with ammonium acetate or hydrazine derivatives to introduce amino groups .

Q. Which spectroscopic techniques are employed for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ester functionality. Electrospray Ionization Mass Spectrometry (ESIMS) verifies molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, ¹H NMR chemical shifts (e.g., δ 2.12 ppm for methyl groups) and ESIMS m/z values (e.g., 328.2 [M+1]) are routinely reported .

Q. What safety precautions are recommended when handling this compound?

Lab safety protocols include using personal protective equipment (PPE), adequate ventilation, and avoiding ignition sources. Safety Data Sheets (SDS) for similar pyridine carboxylates highlight risks of skin/eye irritation and recommend emergency measures (e.g., rinsing with water, medical consultation if exposed) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during characterization?

Discrepancies between predicted and observed spectral data (e.g., unexpected NMR splitting or ESIMS adducts) require complementary techniques. 2D NMR (COSY, HSQC) resolves ambiguous proton-proton correlations, while X-ray crystallography provides definitive structural confirmation. For example, crystallographic data (e.g., torsion angles and bond lengths) resolve regiochemical ambiguities in substituted pyridines .

Q. What strategies optimize reaction yields in the synthesis of this compound?

Yield optimization involves controlling reaction parameters such as temperature, catalyst selection, and stoichiometry. For instance, using Lewis acid catalysts (e.g., ZnCl₂) in chlorination steps improves regioselectivity, while anhydrous conditions prevent ester hydrolysis . Kinetic monitoring via Thin-Layer Chromatography (TLC) or in-situ IR spectroscopy helps identify optimal reaction termination points.

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines structural models. For example, SHELXL’s robust algorithms handle twinned or low-resolution data by implementing twin-law matrices and iterative least-squares refinement. Programs like WinGX and ORTEP-3 facilitate data visualization and validation of geometric parameters (e.g., bond angles, R-factors) .

Q. How can researchers refine crystal structures when faced with twinned or low-resolution data?

SHELXL’s twin refinement mode (TWIN/BASF commands) is effective for twinned crystals. For low-resolution data, constraints (e.g., isotropic displacement parameters for disordered atoms) and Hirshfeld rigid-bond tests improve model accuracy. Validation tools like PLATON check for voids and symmetry errors .

Q. What best practices should be followed when reporting crystallographic data for this compound?

Adhere to International Union of Crystallography (IUCr) standards: report R-factors, completeness, and redundancy metrics. Use WinGX for data reduction and CIF validation. Include ORTEP diagrams with thermal ellipsoids and hydrogen bonding networks. Properly cite software versions (e.g., SHELX-2018) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.